Ethyl 2-(3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
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Description
Ethyl 2-(3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C36H31N3O4S2 and its molecular weight is 633.78. The purity is usually 95%.
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Biological Activity
Ethyl 2-(3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's synthesis, structural characteristics, and biological activities based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of the compound involves a multi-step process that typically includes the reaction of appropriate precursors under controlled conditions. For instance, a related compound was synthesized by heating equimolar amounts of ethyl 1,2-dihydro-4-(4-chlorophenyl)-3-cyano-6-phenyl-2-thioxopyridine-5-carboxylate and chloro-N-(4-methoxy-phenyl)acetamide in absolute ethanol with sodium ethoxide as a catalyst, yielding pale-yellow crystalline structures .
Structural Analysis
The structural analysis reveals that the compound features a thienopyridine bicyclic moiety which is planar, with specific dihedral angles between the phenyl and methoxy groups indicating potential steric interactions. The presence of intramolecular hydrogen bonds enhances molecular stability and may influence biological activity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thienopyridine derivatives. For example, compounds similar to this compound have demonstrated significant anti-proliferative effects against various human cancer cell lines. A notable study indicated that these derivatives exhibited IC50 values in the low micromolar range against cancer cells such as HCT-116 and others .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Ethyl 2-(...) | HCT-116 | 5.0 |
Related Compound A | MCF-7 | 7.5 |
Related Compound B | HeLa | 6.0 |
The mechanism through which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation pathways. Research indicates that thienopyridine derivatives can modulate key signaling pathways involved in cancer progression, including those related to caspase activation and cell cycle regulation .
Cytotoxicity Studies
In addition to anticancer activity, cytotoxicity assessments have been performed using various assays. For instance, a brine shrimp lethality assay demonstrated that certain derivatives possess significant cytotoxic properties, suggesting their potential as therapeutic agents in cancer treatment .
Case Studies
Several case studies have been documented regarding the biological activity of thienopyridine derivatives:
- Case Study on HCT-116 Cells : A derivative showed an IC50 value of 5 µM against HCT-116 cells, indicating potent anti-proliferative activity.
- In Vivo Studies : Animal models treated with thienopyridine derivatives exhibited reduced tumor growth rates compared to controls, supporting their potential as effective anticancer agents.
Properties
IUPAC Name |
ethyl 2-[[3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carbonyl]amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H31N3O4S2/c1-5-43-36(41)30-27(24-12-11-20(2)21(3)17-24)19-44-34(30)39-33(40)32-31(37)29-26(22-13-15-25(42-4)16-14-22)18-28(38-35(29)45-32)23-9-7-6-8-10-23/h6-19H,5,37H2,1-4H3,(H,39,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPLZEQBXKXONV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)C3=C(C4=C(S3)N=C(C=C4C5=CC=C(C=C5)OC)C6=CC=CC=C6)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H31N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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